molecular formula C26H54N2+2 B1246442 1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium)

1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium)

Cat. No. B1246442
M. Wt: 394.7 g/mol
InChI Key: LDNONSUMLZKBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-hexadecane-1,16-diylbis(1-methylpyrrolidinium) is a quaternary ammonium ion obtained by methylation of the two tertiary amino groups of 1,1'-hexadecane-1,16-diyldipyrrolidine.

Scientific Research Applications

Flame Retardation in Lithium-Ion Batteries

  • Application : Enhancing the safety of lithium-ion batteries by reducing the flammability of electrolyte solutions and improving thermal stability.
  • Findings : The addition of ionic liquids based on 1-butyl-1-methylpyrrolidinium cation, a related compound, to standard organic electrolytes has been effective in enhancing the thermal stability and reducing the flammability of lithium-ion cells (Bae, Shim, & Kim, 2013).

Synthesis of Polymeric Ionic Liquids

  • Application : Developing high charge delocalization polymeric ionic liquids for improved ionic conductivity.
  • Findings : Novel ionic monomers based on 1-butyl-1-methylpyrrolidinium were synthesized, leading to polymeric ionic liquids with significantly higher ionic conductivity compared to unmodified analogs (Shaplov et al., 2011).

Extraction of Ethanol from Alkanes

  • Application : Utilizing ionic liquids for the separation of ethanol from heptane and hexane in green solvent applications.
  • Findings : The effectiveness of 1-butyl-1-methylpyrrolidinium-based ionic liquids in ethanol extraction was demonstrated, showing potential for use in sustainable extraction processes (González & Corderi, 2013).

Zeolite Synthesis

  • Application : Use in the synthesis of zeolite materials, which are valuable in catalysis and separation processes.
  • Findings : 1-Benzyl-1-methylpyrrolidinium, a structurally related compound, was used as a structure-directing agent in zeolite synthesis, showing the influence of small cation amounts on crystallization processes (García, Díaz, & Pérez-Pariente, 2009).

Catalysis in Organic Synthesis

  • Application : Acting as a catalyst in the synthesis of organic compounds.
  • Findings : Pyridinium dicationic salts containing transition metal complex anions were used as efficient catalysts under solvent-free conditions, showcasing their potential in organic synthesis (Chinnappan, Jadhav, Chung, & Kim, 2015).

properties

Molecular Formula

C26H54N2+2

Molecular Weight

394.7 g/mol

IUPAC Name

1-methyl-1-[16-(1-methylpyrrolidin-1-ium-1-yl)hexadecyl]pyrrolidin-1-ium

InChI

InChI=1S/C26H54N2/c1-27(23-17-18-24-27)21-15-13-11-9-7-5-3-4-6-8-10-12-14-16-22-28(2)25-19-20-26-28/h3-26H2,1-2H3/q+2

InChI Key

LDNONSUMLZKBND-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CCCCCCCCCCCCCCCC[N+]2(CCCC2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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